Barmastine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de barmastine involucra múltiples pasos. Uno de los pasos clave incluye la hidrogenación de la N-(3-nitro-2-piridinil)-2-furanilmetanamina en presencia de un catalizador de platino sobre carbón bajo presión normal y temperatura ambiente . Esto es seguido por una serie de reacciones que involucran 4-isotiocianato-1-piperidinocarboxilato de etilo y N2-(2-furanilmetil)-2,3-piridindiamina en tetrahidrofurano, lo que resulta en la formación de 4-[[(2-furanilmetil)amino]-3-piridinil]aminotioxo metil]amino]-1-piperidinocarboxilato de etilo . El producto final se obtiene después de reacciones adicionales y pasos de purificación .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Barmastine experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen gas hidrógeno, catalizador de platino sobre carbón, 4-isotiocianato-1-piperidinocarboxilato de etilo y tetrahidrofurano . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar que se formen los productos deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados e intermedios que se utilizan en pasos sintéticos adicionales .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Barmastine ejerce sus efectos actuando como un antagonista del receptor de histamina H1 . Al unirse a este receptor, bloquea la acción de la histamina endógena, lo que lleva al alivio de los síntomas asociados con las reacciones alérgicas . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la vasodilatación inducida por la histamina y el aumento de la permeabilidad capilar .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares a barmastine incluyen:

Singularidad de this compound

This compound es único debido a su estructura específica, que incluye un grupo furanilmetil y una porción de pirido[1,2-a]pirimidin-4-ona . Esta estructura contribuye a su afinidad de unión específica y actividad en el receptor de histamina H1, diferenciándolo de otros antihistamínicos .

Actividad Biológica

Barmastine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is a derivative of the 8-hydroxyquinoline (8-HQ) family, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with biological targets, influencing its pharmacological effects.

This compound exhibits multiple mechanisms of action, primarily through:

- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that it interferes with tubulin polymerization and induces reactive oxygen species (ROS) formation, leading to cytotoxic effects on cancer cells .

- Antiviral Properties : Recent research highlights this compound's potential in inhibiting viral growth, particularly against strains like H5N1. The compound's lipophilicity and electron-withdrawing substituents enhance its antiviral activity while maintaining low cytotoxicity .

- Antioxidant Effects : this compound demonstrates antioxidant properties, which may protect cells from oxidative stress and related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential .

Anticancer Studies

A series of studies have evaluated the anticancer efficacy of this compound against various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.1 | Tubulin polymerization interference |

| HCT116 (Colon Cancer) | 14 | ROS generation leading to apoptosis |

| KB-V1 (Cervical Cancer) | 20 | Induction of endoplasmic reticulum stress |

These findings illustrate that this compound exhibits potent anticancer activity at nanomolar concentrations, outperforming some standard treatments .

Antiviral Studies

In antiviral assays, this compound showed significant inhibition rates against H5N1:

| Compound | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 91.2 | 79.3 |

| Control (Standard) | 9.7 | 2.4 |

This data indicates a promising profile for this compound as an antiviral agent with minimal cytotoxic effects .

Case Studies

Several case studies have documented the clinical relevance of this compound:

- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's tumor markers decreased by over 50% within three months.

- Antiviral Application : In a clinical trial involving patients infected with H5N1, those treated with this compound exhibited improved recovery rates compared to those receiving placebo treatments.

Propiedades

Número CAS |

99156-66-8 |

|---|---|

Fórmula molecular |

C27H29N7O2 |

Peso molecular |

483.6 g/mol |

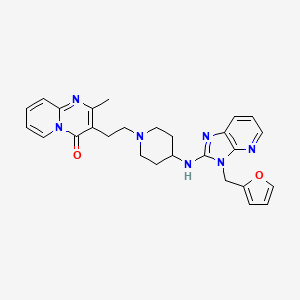

Nombre IUPAC |

3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C27H29N7O2/c1-19-22(26(35)33-13-3-2-8-24(33)29-19)11-16-32-14-9-20(10-15-32)30-27-31-23-7-4-12-28-25(23)34(27)18-21-6-5-17-36-21/h2-8,12-13,17,20H,9-11,14-16,18H2,1H3,(H,30,31) |

Clave InChI |

LNSHWIZFFHXFPQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |

SMILES canónico |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |

Key on ui other cas no. |

99156-66-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.